molecular formula C9H8O2 B12434200 2(3H)-Benzofuranone, 3-methyl- CAS No. 111783-85-8

2(3H)-Benzofuranone, 3-methyl-

Cat. No.: B12434200
CAS No.: 111783-85-8
M. Wt: 148.16 g/mol
InChI Key: NBVPQDYEDMAMFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-3H-1-benzofuran-2-one is a heterocyclic organic compound with the molecular formula C9H8O2 It is a derivative of benzofuran, characterized by a fused benzene and furan ring system with a methyl group at the third position and a ketone group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-3H-1-benzofuran-2-one can be achieved through several methods:

Industrial Production Methods

Industrial production of 3-methyl-3H-1-benzofuran-2-one typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-3H-1-benzofuran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Aldehydes: Used in condensation reactions.

    Morpholine Acetate: Acts as a catalyst in condensation reactions.

    Brominating Agents: Used for the bromination of the methyl group.

Major Products Formed

    Substituted 2-(arylidene)benzofuran-3(2H)-ones: Formed through condensation reactions.

    Brominated Derivatives: Formed through bromination of the methyl group.

Mechanism of Action

The mechanism of action of 3-methyl-3H-1-benzofuran-2-one involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to cellular proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-3H-1-benzofuran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

111783-85-8

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

3-methyl-3H-1-benzofuran-2-one

InChI

InChI=1S/C9H8O2/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-6H,1H3

InChI Key

NBVPQDYEDMAMFR-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2OC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.